1-(4-氯苯基)-5-(2-(4-甲基哌啶-1-基)-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C19H20ClN5O2 and its molecular weight is 385.85. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-5-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抗菌和抗癌特性
- 抗菌和抗癌剂:Hafez、El-Gazzar 和 Al-Hussain(2016 年)对包括 1-(4-氯苯基)-5-(2-(4-甲基哌啶-1-基)-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮在内的吡唑衍生物进行的研究揭示了显着的体外抗菌和抗癌活性。一些化合物显示出比参考药物多柔比星更高的抗癌活性,并表现出良好至极好的抗菌活性 (Hafez、El-Gazzar 和 Al-Hussain,2016 年)。
杀虫和抗菌潜力
- 杀虫和抗菌活性:Deohate 和 Palaspagar(2020 年)合成了嘧啶连接的吡唑杂环化合物,并评估了它们的杀虫和抗菌潜力。他们的研究表明这些化合物在解决农业害虫和细菌感染方面很有用 (Deohate 和 Palaspagar,2020 年)。
分子对接和抗菌剂
- 用于抗癌和抗菌剂的分子对接:Katariya、Vennapu 和 Shah(2021 年)对包括 1-(4-氯苯基)-5-(2-(4-甲基哌啶-1-基)-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮在内的化合物进行了一项研究,重点关注分子对接以评估它们作为抗癌和抗菌剂的潜力。这项研究提供了对这些化合物药用应用的见解 (Katariya、Vennapu 和 Shah,2021 年)。
腺苷受体亲和力
- 腺苷受体亲和力:Harden、Quinn 和 Scammells(1991 年)的研究探索了吡唑并[3,4-d]嘧啶,包括 1-(4-氯苯基)-5-(2-(4-甲基哌啶-1-基)-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,对 A1 腺苷受体的亲和力。这表明在调节与这些受体相关的生理过程中发挥作用 (Harden、Quinn 和 Scammells,1991 年)。
磷酸二酯酶 9 抑制
- PDE9 抑制:Wunder 等人(2005 年)的一项研究将包括 1-(4-氯苯基)-5-(2-(4-甲基哌啶-1-基)-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮在内的化合物表征为磷酸二酯酶 9 (PDE9) 的有效且选择性抑制剂,可能对治疗阿尔茨海默病有用 (Wunder 等人,2005 年)。
抗 5-脂氧合酶剂
- 抗 5-脂氧合酶剂:Rahmouni 等人(2016 年)合成了一系列吡唑并嘧啶衍生物,包括 1-(4-氯苯基)-5-(2-(4-甲基哌啶-1-基)-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮,并评估它们作为抗癌和抗 5-脂氧合酶剂,表明在癌症和炎症中具有潜在的治疗应用 (Rahmouni 等人,2016 年)。
抗结核研究
- 抗结核研究:Vavaiya 等人(2022 年)研究了均丙嗪-嘧啶-吡唑杂交体,包括与 1-(4-氯苯基)-5-(2-(4-甲基哌啶-1-基)-2-氧代乙基)-1H-吡唑并[3,4-d]嘧啶-4(5H)-酮相关的化合物,针对结核分枝杆菌的抗结核活性,表明在结核病治疗中发挥作用 (Vavaiya 等人,2022 年)。
作用机制
Target of Action
The primary target of this compound is the SLC15A4 protein . SLC15A4 is a member of the solute carrier family and plays a crucial role in the transport of certain molecules across the cell membrane.
Mode of Action
The compound binds to the SLC15A4 protein, leading to a conformational change that disrupts its interaction with the immune adapter TASL . This binding event triggers the degradation of TASL , thereby inhibiting the function of this protein.
Biochemical Pathways
The compound’s action affects the TLR7/8-IRF5 signaling pathway . By disrupting the SLC15A4-TASL adapter module, the compound interrupts this pathway and prevents downstream proinflammatory responses .
Pharmacokinetics
Similar compounds have demonstrated good preclinical drug metabolism and pharmacokinetics (dmpk) properties . These properties, along with oral dosing, can lead to pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The result of the compound’s action is the prevention of downstream proinflammatory responses . This is achieved by interrupting the TLR7/8-IRF5 signaling pathway . The compound’s action also leads to the degradation of TASL , an immune adapter protein.
属性
IUPAC Name |
1-(4-chlorophenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN5O2/c1-13-6-8-23(9-7-13)17(26)11-24-12-21-18-16(19(24)27)10-22-25(18)15-4-2-14(20)3-5-15/h2-5,10,12-13H,6-9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGMHLVAPJYGEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。